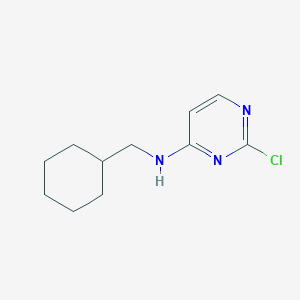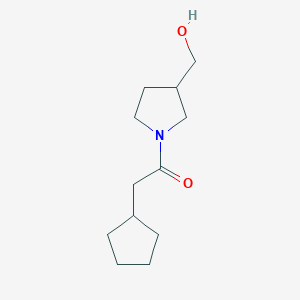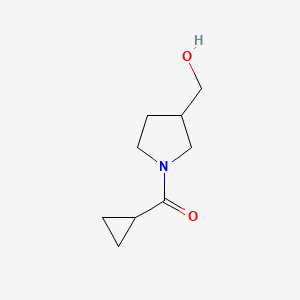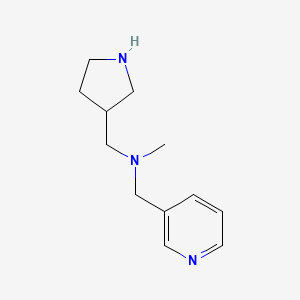![molecular formula C10H8FN3O B1467151 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1483880-38-1](/img/structure/B1467151.png)
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(3-Fluorophenylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as 3-FPCA) is a synthetic compound with a wide range of applications in the scientific research community. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 3-FPCA is also used in the laboratory for various applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the study of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and α-Glycosidase Inhibition
Compounds similar to 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been studied for their crystal structures and biological activities. Specifically, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde showed significant α-glycosidase inhibition activity, which is an important target in diabetes treatment (Gonzaga et al., 2016).
Potential as Antimicrobial Agents
1,2,3-Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,2,3-triazolyl pyrazole derivatives exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have shown promising in vitro anti-Mycobacterium tuberculosis activity. Some derivatives exhibited inhibition similar to current tuberculosis pharmaceuticals, indicating potential as lead molecules for new treatments (Costa et al., 2006).
Homocysteine Detection
A new fluorescence probe, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), was designed for detecting homocysteine, a significant biomarker in various diseases. DBTC showed high selectivity and sensitivity toward homocysteine, demonstrating potential for biological applications (Chu et al., 2019).
Antiproliferative Activity
Some 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives were synthesized and showed potential antiproliferative activity against cancer cell lines. This indicates a possible role in cancer research and treatment (Ashok et al., 2020).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBIQNFRGZQOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)


![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)

![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)
